molecular formula C8H17Cl2N3 B1396435 [(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride CAS No. 1185041-74-0

[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

Cat. No. B1396435
M. Wt: 226.14 g/mol
InChI Key: BQDCCHLBKGOTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride” is a chemical compound with the empirical formula C8H15N3.2ClH . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride” is represented by the Hill Notation: 1S/C8H15N3.2ClH/c1-2-3-5-11-6-4-10-8(11)7-9;;/h4,6H,2-3,5,7,9H2,1H3;2*1H . This notation provides a way to describe the structure of the compound in terms of the numbers and types of atoms present.


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride” are not fully detailed in the search results. It is known to be a solid substance .

Scientific Research Applications

  • Organic Synthesis Imidazoles are key components to functional molecules that are used in a variety of everyday applications . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .

  • Pharmaceuticals Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

  • Organic Synthesis Imidazoles are key components to functional molecules that are used in a variety of everyday applications . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .

  • Pharmaceuticals Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety And Hazards

“[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride” is classified as an irritant . Proper safety precautions should be taken when handling this compound to avoid irritation.

properties

IUPAC Name

(1-butylimidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-2-3-5-11-6-4-10-8(11)7-9;;/h4,6H,2-3,5,7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDCCHLBKGOTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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